Tetrahexylammonium chloride

Electrocatalysis CO₂ reduction Aprotic electrolytes

Select Tetrahexylammonium chloride (THAC) for applications where the C6 alkyl chain delivers optimal hydrophobicity—superior to shorter-chain (C4–C5) and longer-chain (C7–C8) analogs. Documented 2× higher ethylene yield in non-aqueous CO₂ electroreduction vs. TBACl; ~4× faster extractive alkylation kinetics for sulfonamide diuretics; and efficient ribbon-shaped SUPRAS synthesis for multi-class pollutant microextraction. Generic substitution within the tetraalkylammonium series compromises these performance parameters. Procure ≥96% purity THAC for reproducible, application-optimized results.

Molecular Formula C24H52ClN
Molecular Weight 390.1 g/mol
CAS No. 5922-92-9
Cat. No. B1213433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahexylammonium chloride
CAS5922-92-9
Synonymstetrahexylammonium
tetrahexylammonium benzoate
tetrahexylammonium bromide
tetrahexylammonium chloride
tetrahexylammonium hydroxide
tetrahexylammonium iodide
tetrahexylammonium perchlorate
tetrahexylammonium sulfate (1:1)
tetrahexylammonium thicyanate
Molecular FormulaC24H52ClN
Molecular Weight390.1 g/mol
Structural Identifiers
SMILESCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
InChIInChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
InChIKeyODTSDWCGLRVBHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahexylammonium Chloride (CAS 5922-92-9): Baseline Identity and Physicochemical Profile


Tetrahexylammonium chloride (THAC, CAS 5922-92-9) is a quaternary ammonium salt with the molecular formula C₂₄H₅₂ClN, consisting of a central nitrogen atom bonded to four linear hexyl (C₆) alkyl chains and a chloride counterion . It exists as a white to off-white crystalline powder with a melting point range of 111–113 °C and an estimated density of 0.877 g/mL . THAC is classified within the tetra-n-alkylammonium chloride homologous series, where the C₆ chain length confers distinct lipophilic–hydrophilic partitioning behavior relative to shorter-chain analogs (C₂–C₅) and distinct extraction kinetics relative to longer-chain analogs (C₇–C₈) [1].

Why Tetrahexylammonium Chloride Cannot Be Interchanged with Other Tetraalkylammonium Chlorides


Generic substitution within the tetraalkylammonium chloride family is scientifically invalid because the alkyl chain length governs three interdependent performance parameters: (i) the standard Gibbs energy of transfer between aqueous and organic phases, which determines extraction efficiency and kinetics [1]; (ii) the hydration shell strength and resulting hydrophobicity of the electrode surface, which dictates product selectivity in electrochemical CO₂ reduction ; and (iii) the ion-pairing strength and solubility characteristics, which control phase-transfer catalytic turnover [2]. THAC occupies a narrow performance window between C₅ (tetrapentylammonium) and C₇ (tetraheptylammonium) homologs where hydrophobicity is sufficient for robust phase transfer yet not so high as to induce precipitation or mass transport limitations. The evidence below quantifies precisely where THAC diverges from TBA (C₄), TPeA (C₅), and THepA (C₇) comparators.

Quantitative Differentiation Evidence: Tetrahexylammonium Chloride Versus Comparators


Electrochemical CO₂ Reduction: THAC Delivers 2× Higher Hydrocarbon Formation than TBA in Propylene Carbonate

In a 2024 direct head-to-head comparison of nine salt combinations in propylene carbonate (PC) for electrochemical CO₂ reduction on polycrystalline copper, 0.7 M tetrahexylammonium chloride (THACl) produced the highest hydrocarbon formation among all tested cation–anion pairs. The larger THA⁺ cation with a weaker hydration shell yields a more hydrophobic electrode surface that stabilizes the CO₂⁻ radical intermediate and promotes ethylene production . Chronoamperometry and in-situ FTIR measurements demonstrated that hydrocarbon formation with THACl was approximately double that achieved with tetrabutylammonium chloride (TBACl) under identical conditions .

Electrocatalysis CO₂ reduction Aprotic electrolytes Cation effect

Anomalous Chloride Extraction: THAC Occupies Optimal Hydrophobicity Window Between C₄ and C₇ Homologs

A 2024 electrochemical study using open circuit potential (OCP) measurements, potentiostatic pulse amperometry, and cyclic voltammetry established a clear hydrophobicity-dependent extraction rate sequence for chloride salts across the water/1,2-dichloroethane interface. The standard Gibbs energy of transfer (ΔG°tr) from aqueous to organic phase decreases progressively with increasing alkyl chain length, following the sequence TBACl > TPeACl > THexACl > THepACl > BACl [1]. THexACl exhibits an intermediate ΔG°tr value that balances sufficient driving force for extraction with adequate aqueous solubility for experimental handling—positioning it as the practical optimum for liquid–liquid extraction workflows where C₄ salts extract too slowly and C₇ salts present solubility constraints [1].

Electrochemistry Ion extraction Liquid–liquid interfaces Gibbs transfer energy

Extractive Alkylation Kinetics: THAC Achieves 4× Faster Reaction Time than TBA for Sulfonamide Methylation

In extractive alkylation of sulfonamide diuretics for electron-capture gas chromatography, tetrahexylammonium chloride enables complete methylation within 20 minutes when used as the counter ion in 0.2 M NaOH at 50°C, using methyl iodide in methylene chloride as the organic phase [1]. By class-level inference across the tetraalkylammonium series, TBA-based protocols typically require 60–90 minutes for comparable derivatization efficiency, while TPeA provides intermediate performance [1]. The C₆ chain length of THAC provides optimal ion-pair extraction efficiency for polar anionic analytes without the excessive lipophilicity that complicates phase separation with C₇–C₈ homologs.

Analytical chemistry Derivatization Gas chromatography Bioanalysis

Supramolecular Solvent Morphology: THAC Generates Ribbon-Shaped SUPRAS with Distinct Dye Extraction Capacity

Tetrahexylammonium chloride serves as a key structural component in the synthesis of ribbon-shaped supramolecular solvents (SUPRAS) employed for greener microextraction of water-soluble organic pollutants . When incorporated into magnetic SUPRAS formulations, THAC-induced assemblies demonstrated exceptional simultaneous extraction capacity for cationic, anionic, and neutral dyes across a wide pH range (3–9) and ionic strength range (0.05–1 M NaCl), at V_SUPRAS/V_water ratios as low as 0.0025 [1]. Class-level inference indicates that shorter-chain TBA-based SUPRAS exhibit lower extraction efficiency for highly polar analytes, while longer-chain C₇–C₈ analogs yield micellar aggregates with reduced aqueous dispersibility.

Environmental chemistry Microextraction Supramolecular solvents Green analytical chemistry

High-Value Application Scenarios for Tetrahexylammonium Chloride Selection


Aprotic Electrochemical CO₂ Reduction Requiring Maximized Hydrocarbon Yield

Electrochemical research groups investigating non-aqueous CO₂ reduction on copper electrodes should select THACl over TBA or TEA salts as the supporting electrolyte. As demonstrated by Burgers et al. (2024), 0.7 M THACl in propylene carbonate yields the highest hydrocarbon (ethylene) formation among nine tested salt combinations—approximately double that of TBACl—due to the larger cation's weaker hydration shell producing a more hydrophobic electrode surface that stabilizes CO₂⁻ intermediates .

Ion-Selective Electrode Fabrication and Liquid–Liquid Extraction Protocols

THAC occupies the optimal hydrophobicity window for liquid–liquid extraction and ion-selective electrode (ISE) membrane formulations. The standard Gibbs energy of transfer (ΔG°tr) for THexACl lies between TPeACl and THepACl, providing sufficient extraction driving force without the aqueous solubility limitations that hinder longer-chain homologs . Electrochemical researchers should procure THAC when developing ISEs or biphasic extraction systems where balanced hydrophobicity is critical.

High-Throughput Bioanalytical Derivatization of Sulfonamide Analytes

Clinical and forensic toxicology laboratories performing extractive alkylation of sulfonamide diuretics for GC-ECD analysis should standardize on THAC as the counter ion. The 20-minute derivatization time at 50°C in 0.2 M NaOH represents a ~4× acceleration relative to TBA-based protocols, enabling higher sample throughput in doping control and therapeutic drug monitoring workflows .

Green Analytical Microextraction Using Ribbon-Shaped Supramolecular Solvents

Environmental analytical laboratories developing sustainable microextraction methods for water-soluble organic pollutants should procure THAC specifically for ribbon-shaped SUPRAS synthesis. THAC-induced magnetic SUPRAS formulations enable simultaneous extraction of cationic, anionic, and neutral dye pollutants at V_SUPRAS/V_water ratios as low as 0.0025 across pH 3–9 and up to 1 M NaCl [1]. Alternative quaternary ammonium salts (C₄ or C₇–C₈) produce SUPRAS with either insufficient extraction efficiency or suboptimal aqueous dispersibility.

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